1-[2-(4-fluorophenyl)ethyl]-N-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-[2-(4-fluorophenyl)ethyl]-N-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a methoxybenzyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-fluorophenyl)ethyl]-N-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through a series of reactions, including halogenation and substitution reactions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction, often involving the use of a suitable amine and a carbonyl compound.
Coupling Reactions: The final step involves coupling the fluorophenyl intermediate with the pyrrolidine ring and the methoxybenzyl group using coupling reagents such as palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-fluorophenyl)ethyl]-N-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[2-(4-fluorophenyl)ethyl]-N-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[2-(4-fluorophenyl)ethyl]-N-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **1-[2-(4-fluorophenyl)ethyl]-N-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide
- This compound analogs
- This compound derivatives
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the fluorophenyl and methoxybenzyl groups, which confer distinct chemical and biological properties
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Further research and development may uncover new applications and enhance our understanding of its properties and mechanisms of action.
Properties
Molecular Formula |
C21H23FN2O3 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-N-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H23FN2O3/c1-27-19-5-3-2-4-16(19)13-23-21(26)17-12-20(25)24(14-17)11-10-15-6-8-18(22)9-7-15/h2-9,17H,10-14H2,1H3,(H,23,26) |
InChI Key |
QXMIDKDIAOHWEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CC(=O)N(C2)CCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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